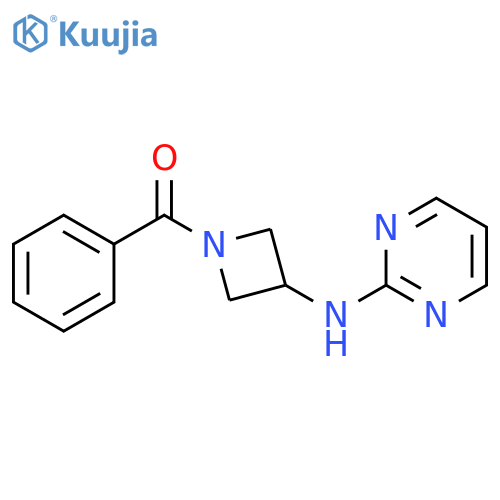

Cas no 2177060-36-3 (N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)

2177060-36-3 structure

商品名:N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- Methanone, phenyl[3-(2-pyrimidinylamino)-1-azetidinyl]-

- N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine

- phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone

- AKOS032742624

- 2177060-36-3

- F6550-4368

-

- インチ: 1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17)

- InChIKey: AIVSYNJNGKGRLD-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC=C1)(N1CC(NC2=NC=CC=N2)C1)=O

計算された属性

- せいみつぶんしりょう: 254.11676108g/mol

- どういたいしつりょう: 254.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.335±0.06 g/cm3(Predicted)

- ふってん: 480.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 3.47±0.10(Predicted)

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6550-4368-30mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-2mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-10μmol |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-3mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-2μmol |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-5μmol |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-5mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-4mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-1mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4368-25mg |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine |

2177060-36-3 | 25mg |

$163.5 | 2023-09-08 |

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

2177060-36-3 (N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量